D-Tyrosine methyl ester hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

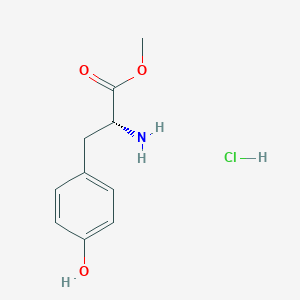

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYFARNRGZWHTJ-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190732 | |

| Record name | Methyl D-tyrosinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3728-20-9 | |

| Record name | D-Tyrosine, methyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3728-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl D-tyrosinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003728209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl D-tyrosinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl D-tyrosinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL D-TYROSINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R5Z5TEQ9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to D-Tyrosine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tyrosine methyl ester hydrochloride is a derivative of the D-isomer of the amino acid tyrosine. It is a synthetically modified compound where the carboxylic acid group of D-tyrosine is esterified with methanol and subsequently converted into a hydrochloride salt. This modification enhances its stability and solubility, making it a valuable tool in various research and development fields, particularly in neuroscience and pharmaceutical development. Its structural similarity to endogenous L-tyrosine allows it to interact with biological systems, primarily as a precursor in the synthesis of neurotransmitters.

This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for this compound, aimed at supporting its use in a laboratory setting.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄ClNO₃ | [1][2] |

| Molecular Weight | 231.68 g/mol | [1][3] |

| CAS Number | 3728-20-9 | [1] |

| Melting Point | 184-193 °C | [1] |

| Optical Rotation ([α]D²⁰) | -35 ± 2º (c=1 in DMF) | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Appearance | White to off-white powder | [1] |

| Storage Conditions | 0-8 °C | [1] |

Applications in Research and Development

This compound serves as a crucial compound in several areas of scientific investigation:

-

Neuroscience Research: As a precursor to neurotransmitters, it is utilized in studies exploring catecholamine synthesis pathways and their roles in brain function.[1] Research has shown that administration of tyrosine methyl ester can increase dopamine concentrations in the brain.[4][5] This makes it a valuable tool for investigating conditions associated with dopamine dysregulation.

-

Pharmaceutical Development: It is employed as an intermediate in the synthesis of more complex pharmaceutical agents.[6] For instance, it has been used in the synthesis of oxybutynin chloride, a compound that inhibits proliferation and suppresses gene expression in bladder smooth muscle cells.[2][7]

-

Biochemical Studies: Researchers use it to investigate protein interactions and enzyme activities, contributing to the understanding of metabolic pathways.[1]

Biological Signaling Pathway

This compound is expected to enter the catecholamine synthesis pathway following de-esterification to D-tyrosine. While the stereochemistry differs from the natural L-tyrosine, it can still serve as a substrate, albeit potentially with different kinetics, for key enzymes in the pathway. The primary pathway of interest is the synthesis of dopamine.

Caption: Catecholamine synthesis pathway starting from D-Tyrosine methyl ester.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from protocols for structurally related compounds.

Synthesis of this compound

This protocol is adapted from the synthesis of L-tyrosine methyl ester hydrochloride.[8][9]

Materials:

-

D-Tyrosine

-

Anhydrous Methanol

-

Thionyl chloride (SOCl₂)

-

Three-neck flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Diethyl ether

Procedure:

-

In a 250 mL three-neck flask equipped with a magnetic stirrer and a dropping funnel, suspend 10g of D-tyrosine in 100 mL of anhydrous methanol.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add 1.1 equivalents of thionyl chloride dropwise to the stirred suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting solid, add 100 mL of diethyl ether and stir vigorously to precipitate the product.

-

Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

Caption: Workflow for the synthesis of this compound.

In Vitro Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in sterile water or culture medium and sterilize by filtration.

-

Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium without the compound).

-

Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Assessment of Dopamine Metabolism in Rodents

This protocol is designed to evaluate the effect of this compound on dopamine levels in the rodent brain.[4][5]

Materials:

-

Male Wistar rats or C57BL/6 mice

-

This compound

-

Sterile saline solution (0.9% NaCl)

-

Anesthesia

-

Dissection tools

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

-

Acclimatize animals to the housing conditions for at least one week prior to the experiment.

-

Dissolve this compound in sterile saline to the desired concentration.

-

Administer the compound to the experimental group via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a specific dose (e.g., 25-400 mg/kg). Administer an equal volume of saline to the control group.

-

At a predetermined time point after injection (e.g., 1, 2, or 4 hours), euthanize the animals.

-

Rapidly dissect the brain region of interest (e.g., striatum, nucleus accumbens).

-

Homogenize the tissue in an appropriate buffer and process for HPLC analysis.

-

Measure the concentrations of dopamine and its metabolites (e.g., DOPAC, HVA).

-

Compare the neurotransmitter levels between the treated and control groups.

Caption: Experimental workflow for in vivo assessment of dopamine metabolism.

Safety and Handling

This compound may cause skin, eye, and respiratory irritation.[10] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water.[11] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[10][11]

Conclusion

This compound is a versatile and valuable compound for researchers in neuroscience, pharmacology, and biochemistry. Its ability to serve as a precursor for neurotransmitter synthesis makes it a powerful tool for investigating catecholaminergic pathways and their implications in health and disease. The information and protocols provided in this guide are intended to facilitate its effective and safe use in a research setting, ultimately contributing to advancements in our understanding of complex biological processes.

References

- 1. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. Tyrosine increases tissue dopamine concentration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrosine loading increases dopamine metabolite concentrations in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

- 10. General and specialized tyrosine metabolism pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tyrosine - Wikipedia [en.wikipedia.org]

D-Tyrosine Methyl Ester Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties of D-Tyrosine methyl ester hydrochloride, a key intermediate in pharmaceutical and neuroscience research. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and relevant biological pathway information to support ongoing and future research endeavors.

Core Chemical Properties

This compound is the hydrochloride salt of the methyl ester of D-tyrosine, a non-proteinogenic amino acid. The esterification of the carboxylic acid group enhances its solubility in organic solvents and makes it a versatile building block in organic synthesis, particularly in peptide chemistry.[1] Its stability is generally considered good under standard storage conditions.[2][3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | References |

| CAS Number | 3728-20-9 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃·HCl | [1] |

| Molecular Weight | 231.67 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 184-193 °C | [1] |

| Optical Rotation | [α]D²⁰ = -35 ± 2º (c=1 in DMF) | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [5] |

| Storage | 0-8 °C | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of amino acid methyl ester hydrochlorides and their use in peptide synthesis are crucial for reproducible research. Below are representative protocols.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of L-tyrosine methyl ester hydrochloride.[6]

Materials:

-

D-Tyrosine

-

Anhydrous Methanol

-

Thionyl chloride (SOCl₂)

-

Magnetic stirrer

-

Round-bottom flask

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend D-Tyrosine (1 equivalent) in anhydrous methanol.

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting white to off-white solid is this compound. The crude product can be purified by recrystallization if necessary.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is typically converted to its Nα-Fmoc protected form, Fmoc-D-Tyr(tBu)-OH, for use in standard solid-phase peptide synthesis. The following is a general protocol for the coupling of this derivative.[5][7]

Materials:

-

Fmoc-D-Tyr(tBu)-OH

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF)

-

Coupling reagent (e.g., HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Solid-phase peptide synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF.

-

Activation of Fmoc-D-Tyr(tBu)-OH: In a separate vial, dissolve Fmoc-D-Tyr(tBu)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test indicates a successful coupling.[5]

Biological Significance and Research Applications

D-Tyrosine and its derivatives serve as important precursors in the biosynthesis of catecholamine neurotransmitters.[1] While the L-isomers are the natural substrates for these pathways in humans, D-amino acids and their derivatives are valuable tools in neuroscience research to probe enzyme specificity, and transport mechanisms, and to develop novel therapeutic agents.

Neurotransmitter Synthesis Pathway

D-Tyrosine can be converted to L-DOPA, a precursor for dopamine, norepinephrine, and epinephrine. This compound serves as a synthetic precursor that can be hydrolyzed in situ to D-Tyrosine. The canonical pathway starting from L-Tyrosine is depicted below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. L-Tyrosine methyl ester hydrochloride(3417-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. H63630.14 [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to D-Tyrosine Methyl Ester Hydrochloride: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tyrosine methyl ester hydrochloride is a pivotal laboratory chemical, serving as a key building block in the synthesis of peptides and other complex organic molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthesis protocols, and its application in solid-phase peptide synthesis (SPPS). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential knowledge for the effective utilization of this compound in their work.

Chemical Structure and Properties

This compound is the hydrochloride salt of the methyl ester of D-tyrosine, a non-proteinogenic stereoisomer of the amino acid L-tyrosine. The presence of the methyl ester protects the carboxylic acid functionality, while the hydrochloride salt enhances its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄ClNO₃ | [1] |

| Molecular Weight | 231.68 g/mol | [2][3] |

| CAS Number | 3728-20-9 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 188-190 °C (decomposes) | [4] |

| Solubility | Soluble in water and methanol. | |

| SMILES | COC(=O)--INVALID-LINK--N.Cl | [1] |

| InChIKey | VXYFARNRGZWHTJ-SBSPUUFOSA-N | [1] |

Spectroscopic Data

Table 2: ¹H NMR Spectroscopic Data for L-Tyrosine Methyl Ester Hydrochloride (400 MHz, DMSO-d₆) [5][6]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 9.56 | s | Phenolic -OH |

| 8.74 | s (br) | -NH₃⁺ |

| 7.02 | d, J=8.4 Hz | 2 x Aromatic CH (ortho to -CH₂) |

| 6.75 | d, J=8.4 Hz | 2 x Aromatic CH (ortho to -OH) |

| 4.13 | t, J=6.4 Hz | α-CH |

| 3.66 | s | -OCH₃ |

| 3.06 | m | β-CH₂ |

Table 3: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| 171.5 | C=O (ester) |

| 156.5 | Aromatic C-OH |

| 130.5 | 2 x Aromatic CH |

| 127.0 | Aromatic C-CH₂ |

| 115.5 | 2 x Aromatic CH |

| 55.0 | α-CH |

| 52.5 | -OCH₃ |

| 36.0 | β-CH₂ |

Table 4: FT-IR Spectroscopic Data [7]

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-2800 | O-H (phenol), N-H (ammonium), C-H stretches |

| ~1735 | C=O stretch (ester) |

| ~1598, 1475 | N-H bend |

| ~1515 | Aromatic C=C stretch |

| ~1235 | Phenolic C-O stretch |

| ~839 | p-disubstituted benzene C-H bend (out-of-plane) |

Table 5: Mass Spectrometry Data (ESI-MS)

| m/z | Assignment |

| 196.1 | [M+H]⁺ (M = free base) |

| 137.1 | [M+H - COOCH₃]⁺ |

| 107.1 | [HO-C₆H₄-CH₂]⁺ (tropylium ion) |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of D-Tyrosine using methanol in the presence of an acid catalyst, typically thionyl chloride (SOCl₂) or anhydrous hydrogen chloride (HCl).

Experimental Protocol: Synthesis using Thionyl Chloride

This protocol is adapted from established procedures for the synthesis of amino acid methyl esters.

Materials:

-

D-Tyrosine

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend D-Tyrosine (1 equivalent) in anhydrous methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting solid, add anhydrous diethyl ether to precipitate the product.

-

Collect the crystalline solid by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a precursor for the synthesis of protected D-tyrosine derivatives used in SPPS. For Fmoc-based SPPS, the amine must be protected with a fluorenylmethyloxycarbonyl (Fmoc) group, and the phenolic hydroxyl group is typically protected with a tert-butyl (tBu) group to prevent side reactions. The resulting Fmoc-D-Tyr(tBu)-OH is the active building block for peptide synthesis.

Synthesis of Fmoc-D-Tyr(tBu)-OH

Experimental Protocol:

This protocol outlines the synthesis of Fmoc-D-Tyr(tBu)-OH from O-tert-butyl-D-tyrosine, which can be prepared from this compound.[8][9][10]

Materials:

-

O-tert-butyl-D-tyrosine

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane (or acetone) and water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve O-tert-butyl-D-tyrosine (1 equivalent) in a mixture of dioxane (or acetone) and water.

-

Add sodium bicarbonate (2-3 equivalents) to the solution and stir until a clear solution is obtained (pH 8-9).

-

Add a solution of Fmoc-OSu (1.0-1.1 equivalents) in dioxane dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

-

After completion, acidify the reaction mixture to pH 2-3 with 1 M HCl to precipitate the product.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Dry the purified product under vacuum to yield Fmoc-D-Tyr(tBu)-OH.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following workflow illustrates the incorporation of Fmoc-D-Tyr(tBu)-OH into a growing peptide chain on a solid support using the Fmoc/tBu strategy.[11][12][13][14]

The SPPS Cycle:

The synthesis involves a repeated cycle of deprotection and coupling steps.

-

Resin Swelling: The solid support (e.g., Wang resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).[11]

-

Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.[11]

-

Washing: The resin is thoroughly washed with DMF to remove piperidine and the Fmoc-dibenzofulvene adduct.

-

Coupling: The pre-activated Fmoc-D-Tyr(tBu)-OH is added to the resin. Activation is typically achieved using a coupling reagent such as HBTU/HATU in the presence of a base like DIEA.

-

Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the desired peptide sequence.

Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups (including the tBu group on the D-tyrosine residue) are removed simultaneously using a strong acid, typically a cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers.[11]

Conclusion

This compound is a versatile and indispensable compound for chemical and pharmaceutical research. Its straightforward synthesis and its role as a precursor to protected D-tyrosine derivatives make it a fundamental component in the synthesis of peptides and other complex molecules. A thorough understanding of its properties and reaction protocols, as detailed in this guide, is crucial for its successful application in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. rsc.org [rsc.org]

- 5. Methyl L-tyrosinate hydrochloride(3417-91-2) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Fmoc-Tyr(tBu)-OH synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. digital.csic.es [digital.csic.es]

- 14. luxembourg-bio.com [luxembourg-bio.com]

An In-depth Technical Guide to D-Tyrosine Methyl Ester Hydrochloride (CAS: 3728-20-9)

For Researchers, Scientists, and Drug Development Professionals

D-Tyrosine methyl ester hydrochloride, with the CAS number 3728-20-9, is a derivative of the non-proteinogenic amino acid D-tyrosine. This compound serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. Its protected carboxyl group and the presence of the D-enantiomeric form offer unique advantages for the construction of peptides with enhanced stability against enzymatic degradation and for the synthesis of chiral pharmaceuticals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, including detailed experimental protocols and visual representations of relevant pathways and workflows.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: Chemical Identifiers and Formula

| Property | Value |

| CAS Number | 3728-20-9[1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₃·HCl[1][3] |

| Molecular Weight | 231.7 g/mol [1][3] |

| IUPAC Name | methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride[4] |

| Synonyms | D-Tyr-OMe·HCl, H-D-Tyr-OMe·HCl[1][3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white powder[1] |

| Melting Point | 184-193 °C[1] |

| Optical Rotation | [a]D²⁰ = -35 ± 2º (c=1 in DMF)[1] |

| Solubility | Soluble in water and organic solvents.[5] |

| Storage Conditions | Store at 0-8 °C[1] |

Synthesis and Preparation

The most common method for the synthesis of this compound is the Fischer esterification of D-Tyrosine using methanol in the presence of an acid catalyst, typically thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from D-Tyrosine using methanol and thionyl chloride.

Materials:

-

D-Tyrosine

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 10g of D-Tyrosine in 100 mL of anhydrous methanol.

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred suspension while maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for approximately 12-13 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1][6]

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to obtain a thick residue.[6]

-

To the residue, add diethyl ether to precipitate the product.

-

Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.[7]

Applications in Research and Development

This compound is a versatile intermediate with significant applications in peptide synthesis and neuroscience research.

Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The methyl ester protects the carboxylic acid terminus, while the amino group is available for coupling with the next amino acid in the peptide sequence. The D-configuration is particularly useful for creating peptides that are resistant to proteases, thereby increasing their in vivo half-life.

This protocol outlines the general steps for incorporating a D-Tyrosine residue into a peptide sequence on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) protection chemistry. The starting point is the commercially available Fmoc-D-Tyr(tBu)-OH, which is synthesized from this compound in preceding steps.

Materials:

-

Fmoc-protected amino acid resin

-

Fmoc-D-Tyr(tBu)-OH

-

Coupling reagents (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Solid-phase peptide synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate tube, dissolve Fmoc-D-Tyr(tBu)-OH (4 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3.9 equivalents), and a base (e.g., DIPEA, 8 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes.

-

Monitor the reaction completion using a Kaiser test. Repeat the coupling if necessary.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid is coupled, remove the terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by HPLC.

Neuroscience Research

D-Tyrosine is a precursor to the catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. The synthesis of these neurotransmitters is initiated by the enzyme tyrosine hydroxylase, which converts tyrosine to L-DOPA.[8][9] Studies have shown that administration of tyrosine methyl ester can increase dopamine concentrations in the brain.[10][11] this compound can be used in research to study the effects of increased D-tyrosine availability on these pathways, although the D-isomer is generally considered to have negligible effects on in vivo catecholamine synthesis compared to the L-isomer.[12]

Role in Drug Development

The unique properties of this compound make it a valuable component in the drug development pipeline. Its incorporation into peptide-based drug candidates can significantly improve their pharmacokinetic profiles.

Conclusion

This compound is a fundamental reagent for chemists and pharmacologists. Its utility in creating stable, biologically active peptides underscores its importance in the development of novel therapeutics. The detailed protocols and pathways provided in this guide offer a solid foundation for its effective application in research and drug discovery.

References

- 1. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rsc.org [rsc.org]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tyrosine increases tissue dopamine concentration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tyrosine loading increases dopamine metabolite concentrations in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

D-Tyrosine Methyl Ester Hydrochloride: A Technical Guide for Researchers

Introduction: D-Tyrosine methyl ester hydrochloride is a derivative of the non-proteinogenic amino acid D-tyrosine. Its ester and hydrochloride forms enhance its solubility and stability, making it a valuable compound in various research and development fields, particularly in neuroscience and pharmaceutical sciences. This document provides an in-depth overview of its chemical properties, relevant experimental protocols, and its role in biochemical pathways. It is primarily utilized as a chiral building block, a precursor in the synthesis of complex bioactive molecules, and as a research tool to investigate pathways involving tyrosine, such as catecholamine biosynthesis.[1]

Physicochemical and Quantitative Data

A summary of the key quantitative and physicochemical properties of this compound is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 231.7 g/mol | [1] |

| 231.67 g/mol | [2] | |

| Molecular Formula | C₁₀H₁₃NO₃·HCl | [1] |

| C₁₀H₁₄ClNO₃ | [2][3][4] | |

| CAS Number | 3728-20-9 | [1][2][3][4] |

| IUPAC Name | methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | [2][4] |

| Synonyms | D-Tyr-OMe·HCl, Methyl D-tyrosinate hydrochloride | [1][2] |

| Melting Point | 184-200 °C | [1][4] |

| Appearance | White to off-white or pale cream crystalline powder | [1][4] |

| Purity (by HPLC) | ≥97.5% | [4] |

| Optical Rotation | [α]²⁰/D = -35 ± 2° (c=1 in DMF) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research. The following sections provide established protocols.

Synthesis of this compound

The most common method for synthesizing amino acid methyl ester hydrochlorides is through the esterification of the corresponding amino acid using methanol in the presence of an acid catalyst.

Method 1: Using Thionyl Chloride

This protocol is adapted from the synthesis of the L-isomer.

-

Reaction Setup: Suspend D-Tyrosine (e.g., 10 mmol) in methanol (e.g., 20 mL) in a three-neck flask equipped with a magnetic stirrer and a thermometer.

-

Cooling: Cool the suspension in an ice bath to approximately -10 °C.

-

Reagent Addition: Slowly add thionyl chloride (e.g., 15 mmol) dropwise to the stirred suspension, ensuring the reaction temperature is maintained below room temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Upon completion, cool the reaction mixture and remove the methanol by rotary evaporation.

-

Product Isolation: The resulting crude product is dried to yield this compound as a white solid.

Method 2: Using Trimethylchlorosilane (TMSCl)

This method offers mild reaction conditions and generally provides high yields.[5]

-

Reaction Setup: Place D-Tyrosine (e.g., 0.1 mol) in a round-bottom flask.

-

Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask and stir with a magnetic stirrer. Then, add methanol (100 mL).[5]

-

Reaction: Stir the resulting solution or suspension at room temperature.[5]

-

Monitoring: Monitor the reaction's completion via TLC.[5]

-

Workup: Once the reaction is complete, concentrate the mixture on a rotary evaporator to remove the solvent and excess reagent.[5]

-

Product Isolation: The remaining solid is the this compound product.[5]

High-Performance Liquid Chromatography (HPLC) Analysis

Accurate quantification and purity assessment are critical. The following is a general protocol for the chiral HPLC analysis of a tyrosine derivative, which can be adapted for this compound.

Instrumentation and Materials:

-

HPLC System: A standard system with a pump, autosampler, column oven, and a UV-Vis detector.

-

Chiral HPLC Column: A teicoplanin-based chiral stationary phase column is recommended for separating underivatized amino acid enantiomers.[6]

-

Reagents: this compound reference standard (≥98% purity), HPLC grade methanol, acetonitrile, ammonium acetate, and formic acid.[6]

Protocol:

-

Standard Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water.[6]

-

Working Standards: Prepare calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range of 1 µg/mL to 100 µg/mL.[6]

-

-

Sample Preparation (from a biological matrix, e.g., plasma):

-

Protein Precipitation: To 100 µL of the sample, add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.[6]

-

Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the proteins.[6]

-

Extraction: Carefully transfer the supernatant to a clean tube.

-

Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.[6]

-

Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial before injection.[6]

-

-

HPLC Conditions (Example):

-

Mobile Phase: An isocratic mobile phase of 0.1% formic acid in water and methanol. The exact ratio should be optimized for the specific column and analyte.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: ~275 nm (for the phenyl group).

-

Injection Volume: 5 - 20 µL.

-

-

Data Analysis:

-

Identify the analyte peak based on the retention time of the pure standard.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the concentration in the samples using the linear regression equation derived from the calibration curve.

-

Role in Biochemical Pathways and Research Applications

This compound serves as a crucial tool in neuroscience and pharmacology due to its relationship with the catecholamine biosynthesis pathway. While the natural pathway utilizes the L-isomer of tyrosine, the D-isomer and its derivatives are important in research for studying enzyme kinetics, as competitive inhibitors, or as controls in stereospecific assays.

Catecholamine Biosynthesis Pathway

The catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—are synthesized from tyrosine.[7][8][9] This pathway is fundamental to numerous physiological and neurological processes.

Caption: The biosynthesis pathway of catecholamines starting from L-Tyrosine.

This pathway's rate-limiting step is the conversion of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase (TH).[10] D-Tyrosine derivatives can be used to probe the active site and stereospecificity of this crucial enzyme.

Applications in Research and Drug Development

-

Neuroscience Research: As a precursor to neurotransmitters, this compound and its isomers are valuable in studies investigating brain function, catecholamine metabolism, and the development of treatments for neurological and psychiatric disorders.[1]

-

Pharmaceutical Development: this compound is used as a starting material or intermediate in the synthesis of various pharmaceutical agents, including chiral drugs and peptide-based therapeutics.

-

Flavor and Nutrition: It has been explored as a potential supplement to enhance flavor profiles and nutritional value in food products.[1]

References

- 1. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Catecholamine Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]

- 8. m.youtube.com [m.youtube.com]

- 9. dspace.cuni.cz [dspace.cuni.cz]

- 10. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of D-Tyrosine Methyl Ester Hydrochloride from D-Tyrosine

This technical guide provides a comprehensive overview of the synthesis of D-Tyrosine methyl ester hydrochloride, a crucial intermediate in peptide synthesis and a valuable chiral building block in medicinal chemistry and drug development.[1][2] The primary focus is on the Fischer-Speier esterification, detailing various established protocols, quantitative data, and reaction mechanisms to support researchers and scientists in their synthetic endeavors.

Introduction to Synthesis Methodologies

The conversion of D-Tyrosine to its methyl ester hydrochloride is most commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction utilizes an excess of methanol, which serves as both the solvent and the esterifying agent. The formation of the hydrochloride salt occurs concurrently, protecting the amino group and enhancing the product's stability and solubility. The most prevalent methods employ an acid catalyst, which can be generated in situ from reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl), or by using anhydrous hydrogen chloride (HCl) gas.[3]

-

Thionyl Chloride in Methanol: This is a widely used and highly efficient method.[3] Thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification.[4] This approach is favored for its convenience and ability to produce high yields of the desired product.[3]

-

Trimethylchlorosilane (TMSCl) in Methanol: This method offers a convenient and milder alternative to the thionyl chloride procedure.[1][5][6][7] The reaction of TMSCl with methanol also generates the necessary HCl catalyst in situ and can be performed at room temperature, which simplifies the experimental setup.[1]

-

Anhydrous HCl Gas in Methanol: This is a classic method where anhydrous HCl gas is bubbled through a suspension of D-Tyrosine in methanol.[3][8] The strong acid protonates the carboxyl group, facilitating the esterification process.[3]

Reaction Mechanism and Workflow

The synthesis proceeds via an acid-catalyzed esterification mechanism. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid group of D-Tyrosine by the acid catalyst (HCl). This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. The amino group is also protonated by the excess HCl in the reaction medium, resulting in the final product, this compound.[3]

Caption: General reaction scheme for the synthesis of this compound.

The typical experimental workflow for the thionyl chloride method involves the controlled addition of the reagent to chilled methanol, followed by the introduction of D-Tyrosine and a period of heating under reflux to drive the reaction to completion. The product is then typically isolated by cooling the reaction mixture and precipitating the hydrochloride salt with a non-polar solvent like diethyl ether.

Caption: Experimental workflow for the thionyl chloride method.

Detailed Experimental Protocols

Method 1: Synthesis using Thionyl Chloride and Methanol

This protocol is adapted from several sources and represents a common laboratory procedure.[9][10][11][12]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (e.g., 100 mL). Cool the flask in an ice-salt bath to between -5°C and -10°C.[9][12]

-

Reagent Addition: Slowly add freshly distilled thionyl chloride (e.g., 1.1 to 1.5 molar equivalents relative to the amino acid) dropwise to the stirred, cold methanol.[9][12] Maintain the low temperature throughout the addition to control the exothermic reaction.

-

Reaction Initiation: Add D-Tyrosine (e.g., 0.1 mol) to the mixture.[10] Remove the ice bath and allow the mixture to warm to room temperature.

-

Reaction Completion: Heat the reaction mixture to reflux (approximately 60-70°C) for 2 to 8 hours.[9][10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the solution to room temperature. Remove the excess solvent and reagents under reduced pressure using a rotary evaporator.[9][10] To induce crystallization, the resulting crude solid or oil can be triturated with a cold, dry non-polar solvent such as diethyl ether or tert-butyl methyl ether.[10][11][12]

-

Purification: Collect the precipitated white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.[10][12] Recrystallization from absolute ethanol may be performed for higher purity.[12]

Method 2: Synthesis using Trimethylchlorosilane (TMSCl) and Methanol

This procedure provides a more convenient, room-temperature synthesis.[1]

-

Preparation: To a round-bottom flask containing D-Tyrosine (e.g., 0.1 mol), slowly add freshly distilled trimethylchlorosilane (TMSCl) (e.g., 0.2 mol, 2 equivalents) while stirring.

-

Reaction: Add methanol (e.g., 100 mL) to the flask. Stir the resulting solution or suspension at room temperature.

-

Reaction Completion: The reaction is typically stirred for 12 to 24 hours. Monitor completion using TLC.

-

Isolation: Concentrate the reaction mixture on a rotary evaporator to obtain the this compound product.

Quantitative Data Summary

The efficiency of the synthesis can vary based on the chosen method and reaction conditions. The following table summarizes reported yields for the synthesis of tyrosine methyl ester hydrochloride.

| Method | Reagents | Molar Ratio (Reagent:Tyr) | Temperature | Time (h) | Yield (%) | Purity (HPLC) | Reference |

| Thionyl Chloride | SOCl₂ / Methanol | 1.5 : 1 | Reflux | ~3 | 95.5% | 98.6% | [9] |

| Thionyl Chloride | SOCl₂ / Methanol | 2.5 : 1 | Reflux | ~3 | 97.2% | 99.3% | [9] |

| Thionyl Chloride | SOCl₂ / Methanol | 1.1 : 1 | Reflux | 3 | 82% | - | [12] |

| Thionyl Chloride | SOCl₂ / Methanol | - | 60-70°C | 6-8 | - | - | [10] |

| TMSCl | TMSCl / Methanol | 2 : 1 | Room Temp. | 12-24 | Good to Excellent | - | [1] |

Product Characterization Data

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

| Property | Value | Reference |

| Appearance | White to pale cream crystalline powder | [13] |

| Molecular Formula | C₁₀H₁₄ClNO₃ | [13] |

| Molecular Weight | 231.68 g/mol | [14] |

| Melting Point | 189-190°C (dec.) | [12] |

| 190-200°C | [13] | |

| Proton NMR (¹H NMR) | Conforms to structure | [13] |

| (DMSO-d₆, δ ppm): 9.51 (s, 1H, OH), 8.65 (s, 3H, NH₃), 7.00 (d, 2H), 6.72 (d, 2H), 4.12 (dd, 1H, CH), 3.65 (s, 3H, COOCH₃), 3.07 (dd, 1H, CH₂), 2.99 (dd, 1H, CH₂) | [15] | |

| Purity (HPLC) | ≥97.5% | [13] |

Visualizing the Reaction Mechanism

The acid-catalyzed Fischer esterification mechanism involves several key steps, as illustrated below.

Caption: Mechanism of Fischer-Speier esterification for D-Tyrosine.

Safety Considerations

-

Thionyl Chloride (SOCl₂): This reagent is corrosive, toxic, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.[11] Personal protective equipment (gloves, safety glasses, lab coat) is mandatory. The addition of thionyl chloride to methanol is highly exothermic and must be performed at low temperatures to prevent uncontrolled boiling and release of toxic gases (HCl, SO₂).[8][11]

-

Trimethylchlorosilane (TMSCl): TMSCl is a flammable liquid and is corrosive. It should also be handled in a fume hood with appropriate PPE.

-

Anhydrous HCl: This is a corrosive and toxic gas. Systems involving gaseous HCl must be properly contained and scrubbed.

Conclusion

The synthesis of this compound from D-Tyrosine is a well-established and efficient process, crucial for various applications in organic and medicinal chemistry. The thionyl chloride method remains a popular choice due to its high yields and the ready availability of reagents. However, the trimethylchlorosilane method presents a milder and operationally simpler alternative. The choice of method will depend on the scale of the reaction, available equipment, and specific laboratory safety protocols. Proper characterization of the final product is essential to ensure its purity and suitability for subsequent applications.

References

- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. H-Tyr-OMe.HCl | 3417-91-2 | Benchchem [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] A Convenient Synthesis of Amino Acid Methyl Esters | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pianetachimica.it [pianetachimica.it]

- 12. chem.ucla.edu [chem.ucla.edu]

- 13. H63630.06 [thermofisher.com]

- 14. spectrabase.com [spectrabase.com]

- 15. rsc.org [rsc.org]

D-Tyrosine Methyl Ester Hydrochloride: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tyrosine methyl ester hydrochloride, a derivative of the non-proteinogenic amino acid D-tyrosine, has garnered interest within the scientific community for its potential biological activities. While its L-isomer is a well-established precursor for catecholaminergic neurotransmitters, the mechanism of action for the D-enantiomer is more nuanced. This technical guide synthesizes the current understanding of this compound's core mechanism of action, focusing on direct enzymatic interactions and potential indirect modulatory roles. This document provides a comprehensive overview of its effects on key biological pathways, supported by experimental data and detailed methodologies to facilitate further research and drug development.

Primary Mechanism of Action: Competitive Inhibition of Tyrosinase

The most direct and empirically supported mechanism of action for D-tyrosine is the competitive inhibition of tyrosinase, a key enzyme in melanin biosynthesis. Unlike its L-isomer, which is a substrate for tyrosinase, D-tyrosine acts as an inhibitor, thereby reducing melanin production.[1][2][3]

Quantitative Data on Tyrosinase Inhibition

| Compound | Target Enzyme | Inhibition Type | IC50 Value | Cell Line/System | Reference |

| D-Tyrosine | Tyrosinase | Competitive | Not explicitly stated in abstracts, but dose-dependent reduction observed. | Human MNT-1 melanoma cells, primary human melanocytes | [1][2] |

| 2-Hydroxytyrosol | Tyrosinase | Competitive | 13.0 µM | Mushroom tyrosinase | [4] |

| 2-Hydroxytyrosol | Tyrosinase | - | 32.5 µM | B16 melanoma cells (cell-free extract) | [4] |

Note: Specific IC50 values for D-Tyrosine were not available in the initial search results, but the competitive inhibition and dose-dependent effects are documented.

Experimental Protocol: In Vitro Tyrosinase Activity Assay

This protocol outlines a spectrophotometric method to determine the inhibitory effect of this compound on tyrosinase activity.

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (substrate)

-

This compound

-

Phosphate buffer (pH 6.8)

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a series of dilutions of this compound in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of each concentration of this compound.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the tyrosinase solution to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for 20 minutes using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[5]

-

Signaling Pathway Diagram

Role as a Catecholamine Precursor: A Contrasting View

While L-tyrosine is a direct precursor for the synthesis of dopamine, norepinephrine, and epinephrine, evidence suggests that D-tyrosine is not an effective substrate for tyrosine hydroxylase, the rate-limiting enzyme in this pathway.[6]

Quantitative Data on Catecholamine Synthesis

An in vivo microdialysis study in rats demonstrated that while L-tyrosine administration increased catecholamine synthesis, D-tyrosine had no effect.[6]

| Compound | Brain Region | Effect on Catecholamine Synthesis | Reference |

| L-Tyrosine | Medial Prefrontal Cortex, Striatum | Elevated | [6] |

| D-Tyrosine | Medial Prefrontal Cortex, Striatum | No effect | [6] |

Experimental Protocol: In Vivo Microdialysis for Catecholamine Measurement

This protocol describes the measurement of extracellular catecholamine levels in a specific brain region of a freely moving animal following the administration of this compound.[7][8][9][10]

Materials:

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-

Microdialysis probes

-

Stereotaxic apparatus

-

Microinfusion pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ECD)

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a guide cannula targeted at the brain region of interest (e.g., striatum or prefrontal cortex).

-

Secure the cannula with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for at least 1-2 hours.

-

Administer this compound (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples at regular intervals.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for dopamine, norepinephrine, and their metabolites using HPLC-ECD.

-

-

Data Analysis:

-

Quantify the concentrations of catecholamines and their metabolites in each sample.

-

Express the post-administration levels as a percentage of the baseline levels.

-

Signaling Pathway Diagram

Potential Indirect Modulation of NMDA Receptor Function

There is no direct evidence of this compound binding to NMDA receptors. However, an indirect modulatory role via the regulation of tyrosine phosphorylation of NMDA receptor subunits is a theoretical possibility, though not strongly supported by direct evidence for D-tyrosine itself. The function of NMDA receptors is known to be modulated by their phosphorylation state, which is controlled by the balance of protein tyrosine kinase (PTK) and protein tyrosine phosphatase (PTP) activity.[11][12][13][14]

Experimental Protocol: Protein Tyrosine Phosphatase (PTP) Activity Assay

This protocol describes a general method for measuring PTP activity, which could be adapted to investigate the effects of this compound.[15][16][17][18][19]

Materials:

-

Cell lysates or purified PTP enzyme

-

Phosphopeptide substrate (e.g., pNPP or a fluorescent substrate)

-

This compound

-

Assay buffer

-

Microplate reader

Procedure:

-

Prepare cell lysates or purified PTP.

-

In a microplate, add the PTP sample to the assay buffer.

-

Add different concentrations of this compound to the wells.

-

Initiate the reaction by adding the phosphopeptide substrate.

-

Incubate at the optimal temperature for the enzyme.

-

Measure the dephosphorylation of the substrate. This can be done by measuring the absorbance of the product (for chromogenic substrates) or the fluorescence (for fluorogenic substrates) at the appropriate wavelength.

-

Calculate the PTP activity and the percentage of inhibition or activation by this compound.

Signaling Pathway Diagram

Conclusion

The primary and most substantiated mechanism of action for D-Tyrosine is its role as a competitive inhibitor of tyrosinase. This has direct implications for melanin synthesis and suggests potential applications in dermatology and related fields. The widely held assumption that D-tyrosine acts as a precursor for catecholamine synthesis, similar to its L-isomer, is not supported by in vivo evidence. While an indirect modulation of NMDA receptor function through the regulation of tyrosine phosphorylation is a theoretical possibility, it remains speculative and requires further investigation to establish a direct link with this compound.

Future research should focus on elucidating the specific inhibitory kinetics of this compound on tyrosinase, exploring its potential metabolism to other active compounds, and investigating any off-target effects, including its influence on the broader kinome and phosphatome. The detailed experimental protocols provided in this guide offer a framework for such investigations, which will be crucial for the continued development and potential therapeutic application of this compound.

References

- 1. D-tyrosine negatively regulates melanin synthesis by competitively inhibiting tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tyrosinase activity ic50: Topics by Science.gov [science.gov]

- 5. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stimulation of protein tyrosine phosphorylation by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tyrosine phosphorylation of NMDA receptor in rat striatum: effects of 6-OH-dopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jneurosci.org [jneurosci.org]

- 14. Dopamine D1 activation potentiates striatal NMDA receptors by tyrosine phosphorylation-dependent subunit trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. promega.com [promega.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. takara.co.kr [takara.co.kr]

- 19. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Keystone: An In-depth Technical Guide to the Biological Significance of D-Tyrosine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tyrosine methyl ester hydrochloride is a chiral amino acid derivative recognized primarily for its role as a versatile intermediate in synthetic organic chemistry. While not extensively documented for its direct biological activities, its structural components—the D-amino acid configuration and the protected carboxyl group—position it as a valuable building block in the development of novel peptides and complex molecules with significant therapeutic potential. This guide explores the core utility of this compound in chemical synthesis, examines the biological significance of closely related tyrosine analogs to infer potential activities, and details experimental protocols for its synthesis and application.

Introduction: A Tale of Two Isomers

In the landscape of biochemistry and pharmacology, the chirality of a molecule is paramount. While L-amino acids form the fundamental constituents of proteins in most living organisms, their D-enantiomers are increasingly appreciated for their unique biological roles and their utility in drug design. This compound, the D-isomer of tyrosine with a methyl-esterified carboxyl group, serves as a prime example of a synthetic tool used to harness the properties of D-amino acids. Its primary significance lies not in its intrinsic biological effects, but in its application as a precursor for bioactive molecules, including neurotransmitter pathway modulators and pharmaceuticals.[1] The methyl ester group protects the carboxylic acid, allowing for controlled reactions at the amino group, a common strategy in peptide synthesis.[2]

Core Utility: A Synthetic Building Block

The principal application of this compound is as an intermediate in chemical synthesis.

-

Peptide Synthesis: The incorporation of D-amino acids like D-Tyrosine into peptide chains is a key strategy for increasing resistance to enzymatic degradation by proteases, thereby enhancing the peptide's in vivo half-life. This compound serves as a readily available source for introducing this non-canonical amino acid. A study has shown that adding D-tyrosine to the terminus of cosmetic peptides can endow them with anti-melanogenic effects by inhibiting tyrosinase activity, without altering their original functions.[3]

-

Synthesis of Complex Molecules: This compound is a documented intermediate in the synthesis of pharmaceuticals such as oxybutynin chloride, which is known to inhibit proliferation and suppress gene expression in bladder smooth muscle cells.[4][5]

Inferred Biological Significance from Related Compounds

While direct evidence for the biological activity of this compound is limited, the actions of structurally similar compounds provide a framework for postulating its potential roles.

Inhibition of Catecholamine Synthesis

The most prominent biological activity of related tyrosine analogs is the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines like dopamine, norepinephrine, and epinephrine.[6][7][8]

-

α-Methyl-p-tyrosine (AMPT) / Metyrosine: This compound is a well-known competitive inhibitor of tyrosine hydroxylase.[9][10][11] It is used clinically in the management of pheochromocytoma, a tumor that secretes excessive amounts of catecholamines.[9][10][12] AMPT reduces catecholamine synthesis by 20% to 80%.[10][11]

-

O-Methyl-D-tyrosine: This derivative is also recognized as an inhibitor of tyrosine hydroxylase, making it a valuable tool in neuroscience research to modulate dopamine levels.[13][14]

Given these precedents, it is plausible that this compound or its derivatives could be explored for similar inhibitory effects on catecholamine pathways.

Amino Acid Transport

A radiolabeled analog, 3-[(18)F]fluoro-α-methyl-D-tyrosine (D-[(18)F]FAMT), has been evaluated as a PET tracer for imaging malignant tumors.[15] Its uptake into tumor cells is mediated by the L-amino acid transporter 1 (LAT1), suggesting that D-tyrosine derivatives can interact with amino acid transport systems, a mechanism that could be exploited for targeted drug delivery into cancer cells.[15]

Quantitative Data

Direct quantitative biological data for this compound is not widely available in the literature. The following tables summarize its physicochemical properties and the biological data of a related, active compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3728-20-9 | [5][16] |

| Molecular Formula | C₁₀H₁₄ClNO₃ | [5] |

| Molecular Weight | 231.67 g/mol | |

| Melting Point | 190-200°C | [5] |

| Appearance | White to pale cream powder | [5] |

Table 2: Pharmacological Data for α-Methyl-p-tyrosine (AMPT)

| Parameter | Value | Condition/Note | Reference |

| Mechanism of Action | Competitive inhibitor of Tyrosine Hydroxylase | [10][11] | |

| Reduction in Catecholamines | 20% - 79% | In patients with pheochromocytoma | [10][11] |

| Therapeutic Dose | 600 - 4000 mg per day | [10][11] | |

| Biological Half-life | 3.5 - 4 hours | [9] |

Key Experimental Protocols

Protocol for the Synthesis of this compound

This protocol is a standard Fischer-Speier esterification method adapted from procedures for similar amino acids.[17]

-

Setup: Suspend D-Tyrosine (0.1 mol) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Acid Catalyst Addition: Cool the suspension in an ice bath (0°C). Slowly and carefully add thionyl chloride (0.2 mol) dropwise to the mixture.

-

Reaction: Remove the ice bath and heat the mixture to reflux. Stir at reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

-

Purification: Triturate the resulting crude solid with cold diethyl ether to precipitate the product and wash away impurities.

-

Isolation: Collect the white solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol for Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for coupling an amino acid like this compound (after conversion to a protected form like Fmoc-D-Tyr(tBu)-OH) in an automated or manual synthesizer.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a solvent like N,N-dimethylformamide (DMF).

-

Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound amino acid using a 20% piperidine in DMF solution.

-

Activation & Coupling: In a separate vessel, activate the carboxyl group of the incoming Fmoc-protected D-Tyrosine derivative using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF. Add this activation mixture to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Cleave the completed peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail (e.g., TFA/TIS/H₂O).

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Context: Pathways and Workflows

Catecholamine Biosynthesis Pathway

The following diagram illustrates the catecholamine synthesis pathway and highlights the point of inhibition by tyrosine hydroxylase inhibitors like AMPT, providing a conceptual framework for the potential action of D-Tyrosine derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. minicule.com [minicule.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]

- 12. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. benchchem.com [benchchem.com]

- 15. Biological evaluation of 3-[(18)F]fluoro-α-methyl-D-tyrosine (D-[(18)F]FAMT) as a novel amino acid tracer for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

- 17. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

D-Tyrosine Methyl Ester Hydrochloride: A Comprehensive Technical Guide for its Application as a Chiral Building Block

Introduction

D-Tyrosine methyl ester hydrochloride is a derivative of the non-proteinogenic amino acid D-tyrosine, distinguished by the esterification of its carboxylic acid group and the presence of a hydrochloride salt of its primary amine. This modification enhances its solubility and stability, making it a versatile and valuable chiral building block in synthetic organic chemistry.[1] Its inherent chirality and trifunctional nature (amino, hydroxyl, and ester groups) provide a scaffold for constructing complex, stereochemically defined molecules. This guide offers an in-depth exploration of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its utility in pharmaceutical development and biochemical research for professionals in drug discovery and related scientific fields.[1][2]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3728-20-9 | [1][3] |

| Molecular Formula | C₁₀H₁₄ClNO₃ | [1][3][4] |

| Molecular Weight | 231.67 g/mol | [1][4] |

| Appearance | White to off-white or pale cream powder/crystalline powder | [1][5] |

| Melting Point | 184-193 °C; 190-200°C | [1][5] |

| Optical Rotation | [α]D²⁰ = -35 ± 2º (c=1 in DMF) | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Table 2: Spectroscopic Data References

While direct spectroscopic data for this compound was not prevalent in the initial search, the following links provide spectra for closely related compounds, which are useful for comparative purposes.